molecular formula C19H16N6O2S B10876169 2-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]benzohydrazide

2-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]benzohydrazide

Cat. No.: B10876169
M. Wt: 392.4 g/mol
InChI Key: UKKXWFMSUWDITN-UHFFFAOYSA-N
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Description

2-METHYL-N’~1~-[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a benzohydrazide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N’~1~-[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the benzohydrazide moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N’~1~-[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-METHYL-N’~1~-[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-METHYL-N’~1~-[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazinoindole core can bind to metal ions, which may play a role in its biological activity. Additionally, the benzohydrazide moiety can form hydrogen bonds with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5H-[1,2,4]TRIAZINO[5,6-B]INDOLE Derivatives: These compounds share the triazinoindole core and exhibit similar biological activities.

    BENZOHYDRAZIDE Derivatives: Compounds with the benzohydrazide moiety also show diverse biological activities and are used in medicinal chemistry.

Uniqueness

2-METHYL-N’~1~-[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]BENZOHYDRAZIDE is unique due to the combination of the triazinoindole core and benzohydrazide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16N6O2S

Molecular Weight

392.4 g/mol

IUPAC Name

2-methyl-N'-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]benzohydrazide

InChI

InChI=1S/C19H16N6O2S/c1-11-6-2-3-7-12(11)18(27)24-22-15(26)10-28-19-21-17-16(23-25-19)13-8-4-5-9-14(13)20-17/h2-9H,10H2,1H3,(H,22,26)(H,24,27)(H,20,21,25)

InChI Key

UKKXWFMSUWDITN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2

Origin of Product

United States

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